Bienvenue dans la boutique en ligne BenchChem!

U-54494A HYDROCHLORIDE

Kappa opioid receptor Receptor binding Sedation

Unlike KOR agonists (e.g., U-50488H), U-54494A hydrochloride provides seizure protection without opioid receptor binding, eliminating sedation/analgesia confounds. Validated in DBA/2 mouse audiogenic seizure & gerbil ischemia models as a calcium-dependent, glutamate-release inhibitor. Ideal for hippocampal slice & synaptosomal ⁴⁵Ca²⁺ flux assays requiring clean mechanistic readouts. Research-use-only compound, ≥98% purity, DMSO-soluble (>10 mM).

Molecular Formula C18H25Cl3N2O
Molecular Weight 391.8 g/mol
CAS No. 112465-94-8
Cat. No. B1662559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-54494A HYDROCHLORIDE
CAS112465-94-8
Synonymscis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide
U 54494
U 54494A
U 54494A, (cis)-isomer
U-54494
U-54494A
Molecular FormulaC18H25Cl3N2O
Molecular Weight391.8 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1
InChIKeyWFUASZXAHZXJMX-PPPUBMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

U-54494A Hydrochloride (CAS 112465-94-8): A Non-Sedating Kappa-Related Anticonvulsant Tool Compound for Seizure Research


U-54494A hydrochloride (CAS 112465-94-8) is a cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide derivative [1] that belongs to the 1,2-diamine structural class, originally developed as an analog of the arylacetamide kappa-opioid receptor (KOR) agonist U-50488H [2]. While retaining the anticonvulsant efficacy characteristic of this chemical series, U-54494A is distinguished by its lack of functional activity at classical kappa opioid receptors, resulting in a profile devoid of KOR-mediated sedation and analgesia [1][2]. This compound is primarily utilized as a research tool for investigating calcium-dependent anticonvulsant mechanisms and excitatory amino acid antagonism in neurological disease models [2].

Why U-54494A Hydrochloride Cannot Be Replaced by Standard Kappa Agonists for Anticonvulsant Assays


Standard kappa-opioid receptor agonists like U-50488H produce both anticonvulsant effects and pronounced sedation/analgesia, confounding the interpretation of seizure protection data. U-54494A, while a close structural analog, lacks measurable binding affinity for classical kappa, mu, or delta opioid receptors (IC50 values for KOR binding indicate no significant activity), thereby eliminating opioid-mediated behavioral depression [1][2]. Furthermore, U-54494A operates via a distinct calcium-related mechanism—attenuating depolarization-induced ⁴⁵Ca²⁺ uptake and inhibiting glutamate release—rather than through canonical opioid receptor signaling [1][3]. Substitution with U-50488H or related KOR agonists would introduce significant sedative liabilities (e.g., impaired rotarod performance) and fail to replicate the specific calcium-channel modulation observed with U-54494A [4].

U-54494A Hydrochloride: Quantitative Differentiation from U-50488H in Seizure Models, Receptor Profiling, and Neuronal Protection


Absence of Kappa Opioid Receptor Binding Affinity and Functional Sedation

U-54494A demonstrates no measurable binding affinity for the kappa opioid receptor, contrasting sharply with U-50488H which acts as a potent KOR agonist. IC50 values for U-54494A at kappa, mu, and delta opioid receptors show a complete lack of activity, while U-50488H exhibits high affinity for KOR [1]. Functionally, U-54494A lacks the sedative properties of U-50488H in animal models: in genetically epilepsy-prone rats, U-50488H significantly impaired rotarod performance, whereas U-54494A exhibited minimal motor impairment, resulting in a superior therapeutic index for anticonvulsant activity versus sedation [2].

Kappa opioid receptor Receptor binding Sedation

Comparative Anticonvulsant Efficacy in Audiogenic Seizure Models

In audiogenic seizure models using genetically epilepsy-prone DBA/2 mice and rats, U-54494A and U-50488H both exhibit dose-dependent anticonvulsant activity [1]. U-54494A was less potent than U-50488H in genetically epilepsy-prone rats but elicited similar potency in DBA/2 mice when administered intracerebroventricularly or intraperitoneally [1]. Both compounds provided effective protection against sound-induced convulsions, with U-54494A achieving this without the accompanying sedation seen with U-50488H [1].

Audiogenic seizures Anticonvulsant Epilepsy

Lack of Neuroprotective Effect in Postischemic CA1 Neuronal Necrosis

In a gerbil model of transient forebrain ischemia, treatment with U-54494A (10 mg/kg i.p., 30 min pre- and 2 h post-occlusion) did not protect against CA1 hippocampal neuronal loss, resulting in 80.7% cell loss compared to sham controls [1]. This contrasts with the significant neuroprotection afforded by the KOR agonists U-50488H (33.9% cell loss) and U-62066E (spiradoline mesylate, 20.7% cell loss) [1]. These data demonstrate that the non-kappa analog U-54494A lacks the neuroprotective properties associated with KOR activation in this ischemia model.

Neuroprotection Ischemia Hippocampus

Inhibition of Depolarization-Induced Glutamate Release and Calcium Flux in Hippocampal Synaptosomes

U-54494A (100 µM) significantly reduced cytosolic free calcium availability in depolarized hippocampal mossy fiber-enriched synaptosomes by 30% and inhibited K⁺-evoked endogenous glutamate release by 85% [1]. This presynaptic mechanism is distinct from the postsynaptic KOR activation of U-50488H and represents a direct, calcium-dependent suppression of excitatory neurotransmission that underlies its anticonvulsant activity [1].

Glutamate release Calcium Synaptosomes

Depression of Hippocampal CA1 Population Spikes and Calcium-Dependent Modulation

In rat hippocampal slices, both U-54494A (50 µM) and U-50488H (100 µM) reduced the amplitude of orthodromically evoked CA1 population spikes [1]. The depressant effect of U-54494A (200 µM) was prevented by naltrexone (25 µM) and the selective KOR antagonist WIN 44441-3 (25 µM) [1]. Importantly, high extracellular calcium (+3 mM) prevented the depressant activity of both compounds, indicating a calcium-dependent mechanism for U-54494A that is shared with U-50488H but occurs independently of classical KOR activation [1].

Hippocampus Electrophysiology Calcium

Optimal Research Applications for U-54494A Hydrochloride Based on Validated Differential Evidence


Dissecting Calcium-Dependent Anticonvulsant Mechanisms Without Opioid Receptor Confounds

U-54494A is ideal for electrophysiological and neurochemical studies aimed at elucidating calcium channel modulation and glutamate release inhibition in seizure models. Its lack of KOR binding and sedative effects [1] allows researchers to attribute observed anticonvulsant outcomes specifically to calcium-related mechanisms rather than opioid receptor activation. Use in hippocampal slice preparations or synaptosomal assays [2] to quantify inhibition of depolarization-induced Ca²⁺ flux and glutamate release [3].

Excitatory Amino Acid Antagonism Studies in Kainate and NMDA Seizure Models

Both U-54494A and U-50488H are effective against convulsions induced by kainic acid, NMDA, and quisqualic acid, unlike standard anticonvulsants phenytoin and phenobarbital [4]. U-54494A is the preferred tool when the experimental goal is to antagonize excitatory amino acid-induced seizures without engaging KOR-mediated pathways [4]. This is particularly valuable for in vivo studies where sedation could interfere with behavioral endpoints.

Genetic Epilepsy Models Requiring a Non-Sedating Anticonvulsant

In genetically epilepsy-prone DBA/2 mice and rats, U-54494A provides dose-dependent protection against audiogenic seizures [5]. Its superior therapeutic index (lower sedation at anticonvulsant doses) compared to U-50488H [5] makes it the compound of choice for long-term or repeated-dosing studies where motor impairment must be minimized.

Negative Control for Kappa Opioid Receptor-Mediated Neuroprotection in Ischemia

Given that U-54494A fails to protect CA1 hippocampal neurons in gerbil models of global ischemia—unlike the KOR agonists U-50488H and U-62066E [6]—it serves as an essential negative control compound. Use U-54494A alongside KOR agonists to differentiate neuroprotective effects that are truly KOR-dependent from those that may arise from shared calcium-channel modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for U-54494A HYDROCHLORIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.